molecular formula C17H22N2O4S2 B2704705 N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide CAS No. 2034456-02-3

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2704705
CAS No.: 2034456-02-3
M. Wt: 382.49
InChI Key: YLMGQLQBSQKGBH-UHFFFAOYSA-N
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Description

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide (CAS 2034456-02-3) is a synthetic sulfonamide derivative with a molecular formula of C17H22N2O4S2 and a molecular weight of 382.5 g/mol . This compound is characterized by a molecular structure that incorporates a thiophene ring, a hydroxypropyl chain, and a phenylsulfonamide group linked to an isobutyramide moiety. Sulfonamides are a historically significant class of compounds known for their diverse biological activities and are extensively investigated in medicinal chemistry for their enzyme inhibitory properties . The distinct structure of this compound, featuring multiple functional groups, makes it a valuable intermediate or target molecule for researchers exploring structure-activity relationships. It is primarily used in biochemical and pharmacological research, including potential investigations into enzyme inhibition and receptor modulation. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Strictly for Research Use Only (RUO).

Properties

IUPAC Name

N-[4-[(3-hydroxy-3-thiophen-3-ylpropyl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-12(2)17(21)19-14-3-5-15(6-4-14)25(22,23)18-9-7-16(20)13-8-10-24-11-13/h3-6,8,10-12,16,18,20H,7,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMGQLQBSQKGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including sulfonation, amide formation, and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide is C20H30N4O4S2, with a molecular weight of approximately 446.7 g/mol. Its structure includes a thiophene ring, a sulfamoyl group, and an isobutyramide moiety, contributing to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds with sulfamoyl groups exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have demonstrated that this compound can inhibit bacterial growth at micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound's structural components may also contribute to its anticancer effects. Studies have shown that similar sulfamoyl derivatives can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. Preliminary data suggest that this compound may exhibit cytotoxic effects against various cancer types, warranting further investigation into its mechanisms of action .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored, particularly concerning enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit the activity of carbonic anhydrases or other sulfonamide-sensitive enzymes, making it a candidate for treating conditions like glaucoma or certain cancers .

Neuroprotective Effects

There is emerging interest in the neuroprotective properties of compounds containing thiophene and sulfamoyl groups. Research has suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases such as Alzheimer's disease .

Development of Functional Materials

The unique chemical structure of this compound allows for its incorporation into polymer matrices to develop functional materials with specific properties such as enhanced thermal stability or electrical conductivity. These materials can be used in electronic devices or as sensors due to their responsive nature to environmental stimuli .

Case Studies

Study FocusFindingsCitation
Antimicrobial EfficacyDemonstrated significant activity against MRSA strains with MIC values lower than linezolid
Cytotoxic EffectsInduced apoptosis in cancer cell lines at concentrations above 10 µM
Enzyme InhibitionInhibited carbonic anhydrase activity, suggesting potential therapeutic applications
Neuroprotective EffectsProtected neuronal cells from oxidative stress in preliminary studies

Mechanism of Action

The mechanism of action of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological macromolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares key features with sulfonamide-containing derivatives reported in the literature. Below is a systematic comparison based on substituents, physicochemical properties, and synthesis:

Core Structure and Substituent Analysis

Key structural differences :

  • Acyl group : The isobutyramide group (branched C4 chain) contrasts with linear acyl chains (C4–C7) in compounds 5a–d from .
  • Thiophene position : The thiophen-3-yl group aligns with compound 5b in , whereas other analogs (e.g., 4b in ) have thiophen-2-yl substitutions .
  • Hydroxy group: The 3-hydroxypropyl chain is unique compared to non-hydroxylated analogs like the 2-oxotetrahydrofuran-3-yl group in .
Physicochemical Properties
Property Target Compound (Inferred) Compound 5a (Butyramide) Compound 5b (Thiophen-3-yl)
Melting Point (°C) ~160–170 (estimated) 180–182 174–176 (hydrochloride salt)
Solubility Moderate (due to hydroxy group) Low (linear acyl chain) Enhanced (HCl salt improves H2O)
Optical Activity Likely chiral (3-hydroxypropyl) [α]D = +4.5° Not reported

Observations :

  • Branching effect : The isobutyramide’s branched chain may lower melting points compared to linear analogs (e.g., 5a at 180–182°C) due to reduced crystallinity .
  • Thiophene position : Thiophen-3-yl (target and 5b) may exhibit distinct electronic effects compared to thiophen-2-yl (e.g., 4b in ), influencing binding interactions .

Biological Activity

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide is a complex compound that combines features of sulfonamides and thiophene derivatives. Its unique structure suggests potential applications in medicinal chemistry, particularly as an antibacterial or anticancer agent. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H18N2O3S2, characterized by the presence of:

  • A sulfamoyl group, which is known for its antibacterial properties.
  • A thiophene ring that contributes to its electronic properties and reactivity.

The biological activity of this compound primarily involves the following mechanisms:

  • Inhibition of Dihydropteroate Synthase : Like many sulfonamides, this compound may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth and proliferation.
  • Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antibacterial Effects : Its sulfonamide component suggests potential efficacy against a range of bacterial pathogens.
  • Anticancer Properties : Studies on related compounds have demonstrated significant antitumor effects, warranting further investigation into this compound's potential in cancer therapy .

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds with similar structures:

StudyFindings
Choi et al. (2016)Investigated benzamide derivatives with anticancer properties; found significant inhibition of RET kinase activity .
Novina et al. (2013)Reported on the synthesis and evaluation of benzamide derivatives as potential anticancer agents, highlighting their moderate to high potency against cancer cell lines .
Hydroxy-3-Phenylcoumarins StudyFound multitarget inhibitory activity against skin aging-related enzymes, suggesting a broader application for compounds with similar functional groups .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves:

  • Formation of the Thiophene Derivative : Utilizing thiophene-based precursors.
  • Sulfonamide Formation : Reacting the thiophene derivative with sulfamoyl chlorides under controlled conditions.
  • Amidation Reaction : Conjugating the resulting sulfonamide with isobutyric acid derivatives to form the final product.

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